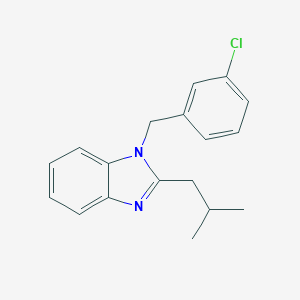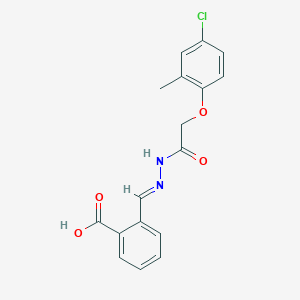![molecular formula C11H14N2O3 B229626 N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide, also known as EMCAH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EMCAH is a hydrazide derivative that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is not fully understood. However, studies have suggested that N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 and acetylcholinesterase, or through the modulation of signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide exhibits various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antitumor effects. N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide also has limitations, such as its limited solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the study of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide. One direction is the further investigation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide derivatives with improved properties may expand its potential applications in various fields.
Méthodes De Synthèse
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is synthesized through the reaction of 4-methoxyphenol with ethyl 2-bromoacetate in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This synthesis method is simple, efficient, and yields a high purity product.
Applications De Recherche Scientifique
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. In agriculture, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been studied for its potential use as a herbicide. In material science, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been investigated for its potential use as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
N-[(E)-ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-13-11(14)8-16-10-6-4-9(15-2)5-7-10/h3-7H,8H2,1-2H3,(H,13,14)/b12-3+ |
Clé InChI |
AXYNJTQBZSPBCG-KGVSQERTSA-N |
SMILES isomérique |
C/C=N/NC(=O)COC1=CC=C(C=C1)OC |
SMILES |
CC=NNC(=O)COC1=CC=C(C=C1)OC |
SMILES canonique |
CC=NNC(=O)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)

![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
